Bepotastine besilate is a second-generation histamine H1 receptor antagonist. [] It was developed in Japan and is classified as a non-sedating antihistamine. [, ] Bepotastine has been studied for its anti-allergic effects and has potential applications in allergy research and the development of new treatments for allergic diseases. []
Investigating the impact of Bepotastine on cognitive function and psychomotor performance: While considered non-sedating, more research is needed to fully understand the effects of long-term Bepotastine use on cognitive and psychomotor function, particularly in comparison to other antihistamines. []
Bepotastine is classified under the category of antihistamines, specifically as a second-generation antihistamine. Unlike first-generation antihistamines, it is less likely to cause sedation due to its limited ability to cross the blood-brain barrier. The compound is synthesized from various chemical precursors, including chiral alcohols and piperidine derivatives.
The synthesis of bepotastine has been explored through various methods, focusing on achieving high optical purity and yield. Notable approaches include:
The synthesis can involve multiple steps including alkylation, reduction, and recrystallization to achieve the final product in high purity.
Bepotastine has a complex molecular structure characterized by:
The stereochemical configuration is crucial for its activity, with the (S) enantiomer being responsible for its therapeutic effects.
Bepotastine undergoes various chemical reactions during its synthesis, including:
Each reaction step must be carefully controlled to maintain yield and purity.
Bepotastine acts primarily as an H1 receptor antagonist. Its mechanism involves:
Clinical studies have demonstrated its effectiveness in reducing symptoms such as itching and redness associated with allergies.
Bepotastine exhibits several notable physical and chemical properties:
These properties are essential for formulation into eye drops or other delivery systems.
Bepotastine is primarily used in ophthalmology for:
Its development has contributed significantly to advancements in allergy treatment modalities, providing effective relief with a favorable safety profile.
The development of second-generation antihistamines addressed a fundamental limitation of first-generation compounds: their penetration of the blood-brain barrier and subsequent sedative effects and cognitive impairment. First-generation agents like diphenhydramine exhibit high affinity for central H₁ receptors due to their lipophilicity and lack of efflux mechanisms. Bepotastine emerged as part of a pharmacological class characterized by peripheral selectivity, achieved through physicochemical modifications that limit central nervous system exposure while maintaining potent peripheral H₁-receptor blockade [1] [5].
These agents demonstrate multimodal anti-allergic actions extending beyond histamine receptor antagonism. Bepotastine distinguishes itself through additional mechanisms including mast cell stabilization and suppression of eosinophil migration into inflamed tissues. Preclinical studies reveal it inhibits IL-5 production (a key eosinophil activation cytokine) and reduces leukotriene B₄ synthesis, thereby interrupting multiple pathways in the allergic cascade [5]. Comparative pharmacodynamic analyses position bepotastine favorably against contemporaries:
Table 1: Comparative Pharmacodynamics of Second-Generation Antihistamines
Property | Bepotastine | Fexofenadine | Cetirizine | Olopatadine |
---|---|---|---|---|
H₁-Receptor Affinity (Ki) | 1.4 nM | 10 nM | 6.3 nM | 3.9 nM |
Mast Cell Stabilization | Yes | No | Limited | Yes |
Eosinophil Migration Suppression | Significant | Minimal | Moderate | Moderate |
Sedation Potential | Low | Very Low | Moderate | Moderate |
Onset of Action | 30 minutes | 60-120 minutes | 60 minutes | 30-60 minutes |
Clinical studies confirm bepotastine's non-sedating profile through objective measures. In a double-blind crossover investigation, bepotastine (20 mg/day) demonstrated significantly less subjective sedation and psychomotor impairment at 2 hours post-administration compared to equivalent doses of olopatadine, fexofenadine, and cetirizine [5]. This advantage stems from its zwitterionic properties and P-glycoprotein-mediated efflux at the blood-brain barrier, effectively restricting its distribution to peripheral tissues [1] [9].
Bepotastine besilate (chemically designated as (+)-(S)-4-[[(S)-p-chloro-α-2-pyridylbenzyl]oxy]-1-piperidine butyric acid monobenzenesulfonate) emerged from systematic optimization of piperidine-based antihistamines. Its molecular structure (C₂₁H₂₅ClN₂O₃·C₆H₆O₃S; molecular weight 547.06 Da) incorporates three critical domains: a chlorophenyl-pyridyl moiety for H₁-receptor binding, a piperidine spacer, and a butyric acid chain conferring zwitterionic behavior [4] [8] [10].
The zwitterionic character (simultaneous positive and negative charges at physiological pH) underlies its therapeutic advantages. This property significantly reduces passive diffusion across lipid membranes, including the blood-brain barrier, while maintaining aqueous solubility sufficient for ophthalmic formulations. Structural analyses confirm the active S-isomer configuration optimizes receptor fit, with the besilate salt enhancing crystallinity and formulation stability [4] [6] [8]. Key structural innovations include:
Table 2: Molecular Properties of Bepotastine Besilate
Property | Value | Significance |
---|---|---|
Empirical Formula | C₂₇H₃₁ClN₂O₆S | Defines elemental composition |
Molecular Weight | 547.06 Da | Impacts formulation and dosing |
Stereochemistry | (S)-configuration at chiral center | Critical for H₁ receptor affinity |
Partition Coefficient (log P) | 0.55 (predicted) | Indicates balanced hydrophilicity/lipophilicity |
pKa | Acidic: ~4.1; Basic: ~9.39 | Confirms zwitterionic behavior at pH 7.4 |
Aqueous Solubility | >50 mg/mL | Enables concentrated ophthalmic solutions |
The synthesis pathway developed by Ube Industries involves asymmetric synthesis of the chiral benzhydryl alcohol intermediate, followed by ether formation with 4-piperidinol and subsequent quaternization with ethyl 4-bromobutyrate. Final hydrolysis and besilate salt formation yield the drug substance with >99.9% enantiomeric excess [2] [8]. This process ensures the precise stereochemistry required for optimal receptor interaction.
Bepotastine's regulatory journey exemplifies strategic global development, beginning with Japanese approvals and expanding through international partnerships. The compound was discovered by Ube Industries in Japan and subsequently co-developed with Tanabe Seiyaku (now Mitsubishi Tanabe Pharma), receiving its first approval in Japan in July 2000 for allergic rhinitis, followed by an January 2002 approval for urticaria and pruritus under the brand name Talion® [1] [7] [9].
The ophthalmic formulation followed a distinct global pathway. In 2001, Tanabe granted Senju Pharmaceutical exclusive worldwide rights (excluding certain Asian countries) for ophthalmic development. Senju subsequently sublicensed U.S. rights to ISTA Pharmaceuticals, which achieved FDA approval for Bepreve® (bepotastine besilate ophthalmic solution 1.5%) on September 8, 2009, indicated for ocular itching associated with allergic conjunctivitis [1] [4]. This approval was based on pivotal Phase III trials demonstrating significant reduction in ocular itch within 15 minutes of administration, with effects persisting for at least 8 hours [1].
Critical regulatory and commercial developments include:
Table 3: Global Regulatory Milestones for Bepotastine Formulations
Year | Region | Formulation | Indication | Brand Name(s) |
---|---|---|---|---|
2000 | Japan | Oral Tablet (10mg) | Allergic Rhinitis | Talion® |
2002 | Japan | Oral Tablet (10mg) | Urticaria/Pruritus | Talion® |
2006 | Japan | Orally Disintegrating Tablet | Allergic Rhinitis | Talion® OD |
2009 | USA | Ophthalmic Solution (1.5%) | Allergic Conjunctivitis | Bepreve® |
2017 | India | Oral Tablet (10mg) | Allergic Rhinitis | Generic |
The intellectual property landscape has been vigorously defended, with Bausch + Lomb initiating patent infringement litigation against generic manufacturers in 2014 to protect market exclusivity for the ophthalmic solution. The compound patent (US4929618) covering the base molecule expired in 2009, but formulation patents and the besilate salt patent (US20100168433) extended protection [1] [2]. Post-approval, bepotastine formulations have demonstrated significant commercial impact, driving ISTA Pharmaceuticals' 2011 net revenue to $160.3 million, largely attributable to Bepreve® sales growth [1].
Global expansion continues with recent approvals in emerging markets and ongoing clinical evaluation for additional indications, including pediatric allergic conditions and atopic dermatitis, underscoring its established efficacy and favorable therapeutic profile [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7